molecular formula C14H9Cl2N3S B11088942 N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

Cat. No.: B11088942
M. Wt: 322.2 g/mol
InChI Key: FRJMYQODLIGLTG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dichlorophenyl groups. One common synthetic route involves the reaction of 2-aminothiazole with 2,3-dichlorobenzaldehyde and 4-pyridinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
  • N-(2,3-dichlorophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
  • N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-thiol

Uniqueness

N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is unique due to the specific positioning of the dichlorophenyl and pyridine groups, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H9Cl2N3S

Molecular Weight

322.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H9Cl2N3S/c15-10-2-1-3-11(13(10)16)18-14-19-12(8-20-14)9-4-6-17-7-5-9/h1-8H,(H,18,19)

InChI Key

FRJMYQODLIGLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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